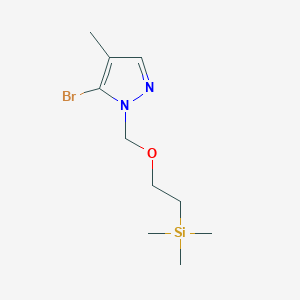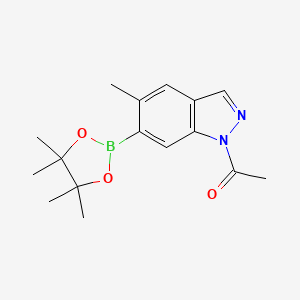
(4-Cycloheptylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cycloheptylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cycloheptylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of cycloheptyl-substituted phenyl derivatives with boron reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions: (4-Cycloheptylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenated compounds and bases.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(4-Cycloheptylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Cycloheptylphenyl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic structures .
相似化合物的比较
- (4-Cyclohexylphenyl)boronic acid
- Phenylboronic acid
- (4-Methylphenyl)boronic acid
Comparison: (4-Cycloheptylphenyl)boronic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness allows for selective reactions and the formation of specific products that may not be achievable with other boronic acids .
属性
分子式 |
C13H19BO2 |
|---|---|
分子量 |
218.10 g/mol |
IUPAC 名称 |
(4-cycloheptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c15-14(16)13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,15-16H,1-6H2 |
InChI 键 |
VMXUHAPFJNBZBL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2CCCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
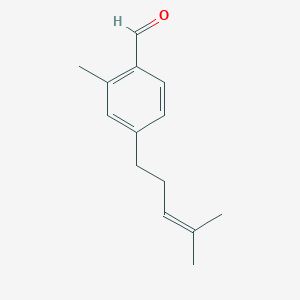
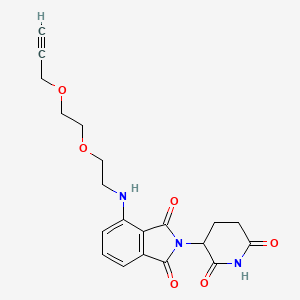
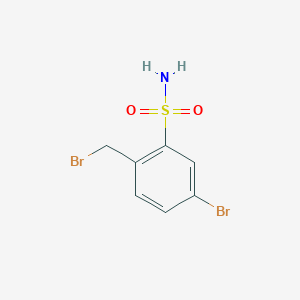
![tert-Butyl 7-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13981968.png)
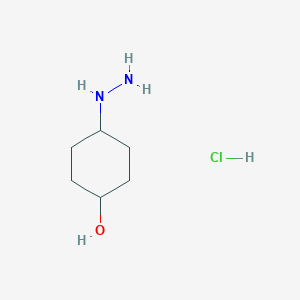
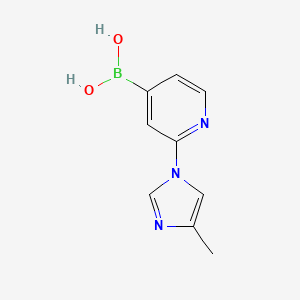
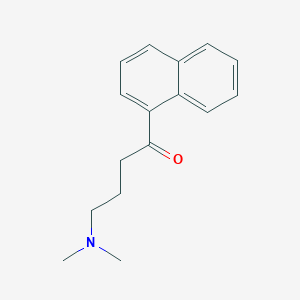

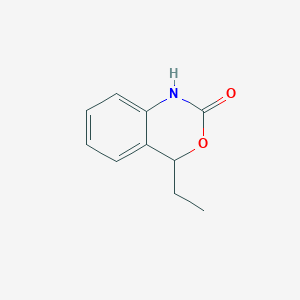
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
